molecular formula C19H26N2OS2 B5040214 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE

Cat. No.: B5040214
M. Wt: 362.6 g/mol
InChI Key: IUCQHDUCLYFKIX-UHFFFAOYSA-N
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Description

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound with significant applications in various fields This compound is known for its unique structural features, which include a diethylcarbamothioyl group and a trimethyl-dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the condensation of aniline with acetone in the presence of a catalyst. This reaction is often carried out under microwave-assisted hydrothermal conditions to enhance the yield and efficiency of the process . The reaction conditions are optimized to ensure high conversion rates and minimal by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-modified tungstophosphoric acid-supported catalysts. These catalysts are known for their high activity and selectivity, making them suitable for large-scale synthesis . The process is designed to be scalable and environmentally friendly, minimizing the use of harmful solvents and reducing waste.

Chemical Reactions Analysis

Types of Reactions

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylcarbamothioyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound’s diethylcarbamothioyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the trimethyl-dihydroquinoline moiety can scavenge free radicals, providing antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(DIETHYLCARBAMOTHIOYL)SULFANYL]-1-(2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its combination of a diethylcarbamothioyl group and a trimethyl-dihydroquinoline moiety. This combination imparts distinct chemical reactivity and a broad range of applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[2-oxo-2-(2,2,4-trimethylquinolin-1-yl)ethyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS2/c1-6-20(7-2)18(23)24-13-17(22)21-16-11-9-8-10-15(16)14(3)12-19(21,4)5/h8-12H,6-7,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCQHDUCLYFKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N1C2=CC=CC=C2C(=CC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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